molecular formula C15H13ClFNO2 B4042345 N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide

N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B4042345
M. Wt: 293.72 g/mol
InChI Key: POSKTLZSOHJKHE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide is an organic compound characterized by the presence of a chlorophenyl group and a fluorophenoxy group attached to a propanamide backbone

Scientific Research Applications

Chemistry

N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the interactions of halogenated aromatic compounds with biological systems, providing insights into their bioactivity and potential therapeutic applications.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 2-fluorophenol.

    Formation of Intermediate: The 3-chloroaniline is first reacted with an appropriate acylating agent, such as acryloyl chloride, to form N-(3-chlorophenyl)acrylamide.

    Nucleophilic Substitution: The intermediate N-(3-chlorophenyl)acrylamide is then subjected to nucleophilic substitution with 2-fluorophenol under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro derivatives or halogenated compounds.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and fluorophenoxy groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-phenoxypropanamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    N-(3-fluorophenyl)-2-(2-fluorophenoxy)propanamide: Contains an additional fluorine atom, potentially altering its chemical and biological properties.

Uniqueness

N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide is unique due to the specific combination of chlorophenyl and fluorophenoxy groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-10(20-14-8-3-2-7-13(14)17)15(19)18-12-6-4-5-11(16)9-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSKTLZSOHJKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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